(S)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid
CAS No.:
Cat. No.: VC17208245
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19NO4 |
---|---|
Molecular Weight | 277.31 g/mol |
IUPAC Name | (2S)-2-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Standard InChI | InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11(12(17)18)15-8-5-4-6(8)10(15)7(4)9(5)15/h4-11H,1-3H3,(H,16,19)(H,17,18)/t4?,5?,6?,7?,8?,9?,10?,11-,15?/m1/s1 |
Standard InChI Key | HRTDBFFFLMHCJS-NGQMBORNSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](C(=O)O)C12C3C4C1C5C4C3C25 |
Canonical SMILES | CC(C)(C)OC(=O)NC(C(=O)O)C12C3C4C1C5C4C3C25 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a chiral center at the alpha-carbon of the acetic acid backbone, designated as (S)-configuration. The cuban-1-yl group is directly bonded to this chiral carbon, creating a sterically congested environment. The Boc group (-O(C(CH₃)₃)CO-) protects the amino functionality, a common strategy in peptide synthesis to prevent unwanted side reactions.
Key structural descriptors include:
-
IUPAC Name: (2S)-2-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid.
-
SMILES Representation: CC(C)(C)OC(=O)NC@HC12C3C4C1C5C4C3C25.
-
InChIKey: HRTDBFFFLMHCJS-NGQMBORNSA-N.
Cubane Moieties in Bioisosterism
Cubane’s rigid, three-dimensional structure makes it a bioisostere for benzene rings in drug design. Unlike planar aromatic systems, cubane provides similar steric bulk but distinct electronic properties, which can enhance binding selectivity or metabolic stability . For example, cubane-containing analogs of neurotransmitters or enzyme inhibitors often exhibit improved pharmacokinetic profiles .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid typically involves multi-step organic transformations:
-
Cubane Precursor Preparation: Commercial cubane derivatives (e.g., cubane-1-carboxylic acid) serve as starting materials. Functionalization at the 1-position is critical for subsequent coupling .
-
Amino Acid Coupling: The cubane moiety is conjugated to a glycine derivative via nucleophilic substitution or amide bond formation. Enantioselective methods ensure the (S)-configuration is retained.
-
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
A representative protocol uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in dichloromethane, achieving yields of 60–75%.
Mechanistic Considerations
The steric demands of the cubane ring influence reaction kinetics. For instance, coupling reactions may require prolonged reaction times or elevated temperatures to overcome activation barriers . Computational studies suggest that the cubane’s electron-deficient nature polarizes adjacent bonds, facilitating nucleophilic attacks at the alpha-carbon .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water due to the hydrophobic Boc and cubane groups. It is stable under neutral conditions but susceptible to acidic hydrolysis (e.g., TFA) for Boc deprotection.
Spectroscopic Data
-
IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch, carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch, Boc group).
-
NMR: Cubane protons appear as a singlet (δ 3.8–4.2 ppm in CDCl₃), while the Boc tert-butyl group resonates as a singlet at δ 1.4 ppm.
Applications in Pharmaceutical Research
Drug Candidate Synthesis
The compound serves as a building block for peptidomimetics and enzyme inhibitors. For example, cubane-containing analogs of ACE inhibitors or protease inhibitors have shown enhanced resistance to oxidative metabolism compared to their aromatic counterparts .
Structure-Activity Relationship (SAR) Studies
Introducing the cubane moiety alters ligand-receptor interactions. In a 2024 study, cubane-substituted vancomycin analogs demonstrated 16-fold higher activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent compound .
Future Directions
Expanding Synthetic Methodologies
Recent advances in radical-based functionalization of cubanes could enable new derivatives. For instance, photoredox catalysis has been used to install heteroatoms (e.g., boron, phosphorus) on cubane frameworks .
Targeted Drug Delivery
Conjugating cubane-amino acids to nanoparticle carriers may improve biodistribution. Preliminary work with cubane-paclitaxel conjugates shows reduced off-target toxicity in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume